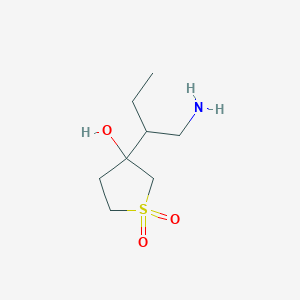![molecular formula C11H19NO B13218368 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H19NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopropane ring, which is further substituted with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde typically involves the reaction of pyrrolidine with a suitable cyclopropane derivative. One common method is the reaction of pyrrolidine with cyclopropane-1-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carboxylic acid.
Reduction: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclopropane ring.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group instead of an aldehyde group.
1-Pyridin-2-yl-propan-2-one: Contains a pyridine ring and a ketone group instead of an aldehyde group.
Uniqueness
The uniqueness of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde lies in its combination of a pyrrolidine ring with a cyclopropane ring and an aldehyde group. This structural arrangement provides distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
2-(2-pyrrolidin-1-ylpropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(2,10-7-9(10)8-13)12-5-3-4-6-12/h8-10H,3-7H2,1-2H3 |
InChIキー |
CKCCSQGWXPQUPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC1C=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


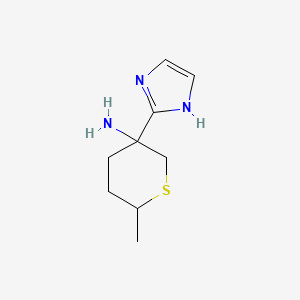
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
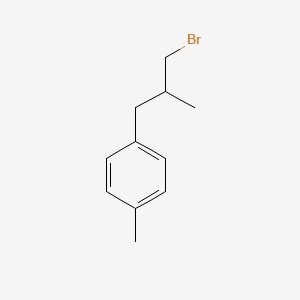
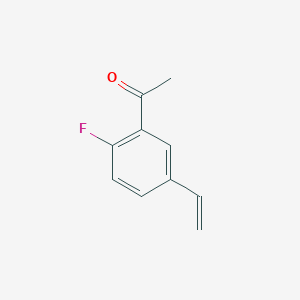
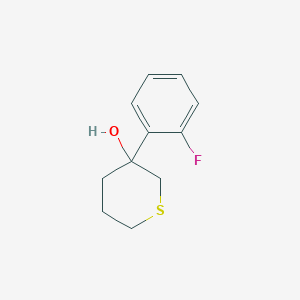
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

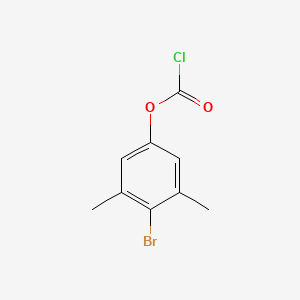

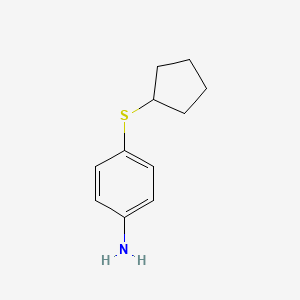

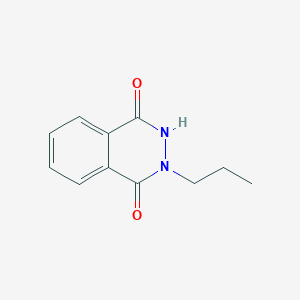
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
